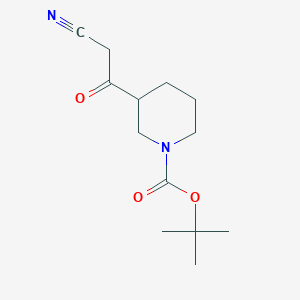

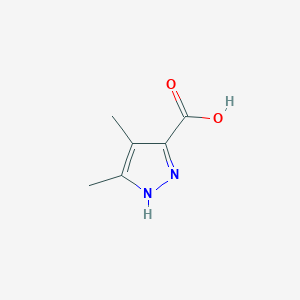

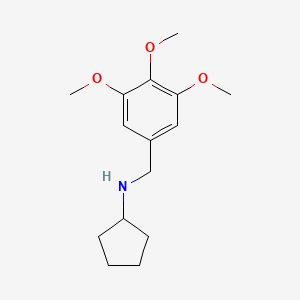

3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

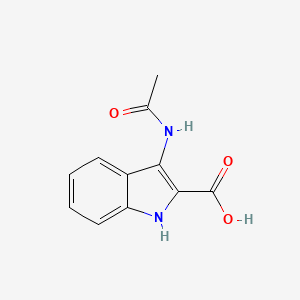

Synthesis of Highly Substituted Tetrahydroquinolines

Specific Scientific Field

This application falls under the field of Organic Chemistry, specifically in the synthesis of complex organic compounds.

Summary of the Application

Ethyl cyanoacetate is used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .

Methods of Application

The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Results or Outcomes

The method saves time during the workup procedure and purification of intermediates and yields minimal reagent .

Ritter Reaction and Esterification with Isobutyl Alcohol

Specific Scientific Field

This application is also in the field of Organic Chemistry, specifically in the area of reaction mechanisms and synthesis.

Summary of the Application

When isobutyl alcohol is reacted with 2-cyanoacetic acid it gave interesting isobuty ester and tert-butyl amino Ritter product in moderate yield .

Methods of Application

2-Cyano acetic acid (80 mmol) & Isobutanol (360 mmol) was added to a 1Lt, 4 necked flask carrying mechanical stirrer, addition flask and condenser. Concentrated sulfuric acid (98%, 94 mmol) was charged to addition flask and added dropwise at room temperature. The temperature of the reaction mixture was maintained between 80-85°C for 16–18 hours .

Results or Outcomes

The reaction yielded an interesting isobuty ester and tert-butyl amino Ritter product in moderate yield .

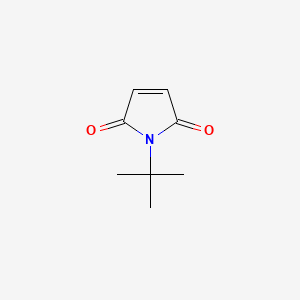

Synthesis of Azetidine Derivatives

Summary of the Application

“3-(2-Cyano-acetyl)-azetidine-1-carboxylic acid tert-butyl ester” is a building block used in the synthesis of azetidine derivatives .

Methods of Application

The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Generally, this compound would be used in a reaction with other reagents under specific conditions to form the desired azetidine derivative .

Results or Outcomes

The results or outcomes would depend on the specific synthesis pathway and the desired azetidine derivative. In general, the use of this building block can enable the synthesis of a wide range of azetidine derivatives .

Herbicide Production

Specific Scientific Field

This application falls under the field of Agricultural Chemistry.

Methods of Application

The specific methods of application or experimental procedures would depend on the specific herbicide being produced. Generally, these compounds would be synthesized and then applied to plants to control unwanted vegetation .

Results or Outcomes

The results or outcomes would depend on the specific herbicide and its intended use. In general, these compounds can effectively control unwanted vegetation when used properly .

Synthesis of Bioactive Natural Products

Specific Scientific Field

This application falls under the field of Organic Chemistry, specifically in the synthesis of bioactive natural products.

Summary of the Application

Ethyl cyanoacetate is used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . These tetrahydroquinoline derivatives are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .

Results or Outcomes

Production of 2-Cyanoacetic Acid Anhydride

Specific Scientific Field

This application falls under the field of Industrial Chemistry.

Summary of the Application

2-Cyanoacetic acid is used in the production of 2-cyanoacetic acid anhydride .

Methods of Application

The production process involves preparing a reaction mixture containing 2-cyanoacetic acid and at least one C4-20 carboxylic acid anhydride in at least one organic solvent .

Results or Outcomes

The result is the production of 2-cyanoacetic acid anhydride .

Propiedades

IUPAC Name |

tert-butyl 3-(2-cyanoacetyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-4-5-10(9-15)11(16)6-7-14/h10H,4-6,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZKIHRZCJYSKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349529 |

Source

|

| Record name | tert-Butyl 3-(cyanoacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester | |

CAS RN |

842112-53-2 |

Source

|

| Record name | tert-Butyl 3-(cyanoacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)